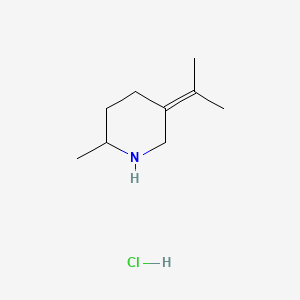
3-(5-Ethoxycarbonylindazol-1-yl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(5-Ethoxycarbonylindazol-1-yl)propanoic acid is a compound that belongs to the class of indazole derivatives. Indazole is a heterocyclic aromatic organic compound that has shown various biological activities, including anti-inflammatory, antimicrobial, anticancer, and other medicinal properties . The compound’s structure consists of an indazole ring substituted with an ethoxycarbonyl group and a propanoic acid chain.
準備方法
The synthesis of 3-(5-Ethoxycarbonylindazol-1-yl)propanoic acid typically involves the following steps:
Formation of the Indazole Ring: The indazole ring can be synthesized through the cyclization of hydrazine derivatives with ortho-substituted nitrobenzenes.
Introduction of the Ethoxycarbonyl Group: The ethoxycarbonyl group can be introduced via esterification reactions using ethyl chloroformate or similar reagents.
Attachment of the Propanoic Acid Chain: The propanoic acid chain can be attached through alkylation reactions using appropriate alkyl halides.
Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity, often using catalysts and controlled reaction conditions .
化学反応の分析
3-(5-Ethoxycarbonylindazol-1-yl)propanoic acid can undergo various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to form alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxycarbonyl group can be replaced with other functional groups using appropriate nucleophiles.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures . Major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
3-(5-Ethoxycarbonylindazol-1-yl)propanoic acid has several scientific research applications:
作用機序
The mechanism of action of 3-(5-Ethoxycarbonylindazol-1-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, indazole derivatives are known to interact with peroxisome proliferator-activated receptors (PPARs), influencing metabolic pathways and gene expression .
類似化合物との比較
3-(5-Ethoxycarbonylindazol-1-yl)propanoic acid can be compared with other similar compounds, such as:
Indole-3-propionic acid: A compound with neuroprotective properties and potential therapeutic applications in sepsis and metabolic disorders.
Indole-3-acetic acid: A plant hormone involved in growth and development, widely studied for its role in plant biology.
5-Methoxy-indole carboxylic acid: A compound with antioxidant and neuroprotective activities.
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other indazole and indole derivatives .
特性
分子式 |
C13H14N2O4 |
|---|---|
分子量 |
262.26 g/mol |
IUPAC名 |
3-(5-ethoxycarbonylindazol-1-yl)propanoic acid |
InChI |
InChI=1S/C13H14N2O4/c1-2-19-13(18)9-3-4-11-10(7-9)8-14-15(11)6-5-12(16)17/h3-4,7-8H,2,5-6H2,1H3,(H,16,17) |
InChIキー |
DYTRFXIMNSSDMI-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CC2=C(C=C1)N(N=C2)CCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Oxa-2,7-diazaspiro[4.5]decan-3-one](/img/structure/B13864423.png)
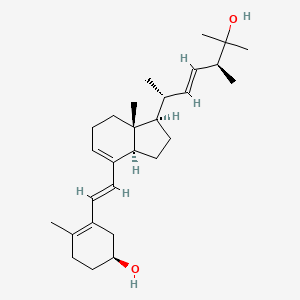

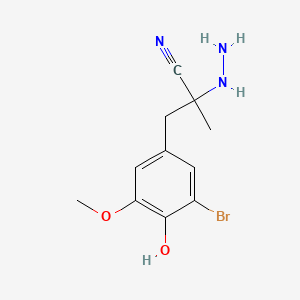
![N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methyl-L-tyrosine](/img/structure/B13864449.png)
![4-[3-Chloro-4-[[(cyclopropylamino)carbonyl]amino]phenoxy]-1,2-dihydro-7-hydroxy-2-oxo-6-quinolinecarboxamide](/img/structure/B13864455.png)
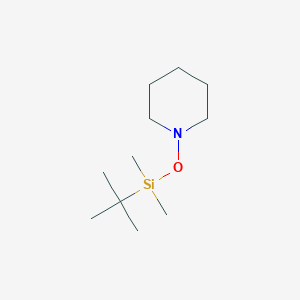

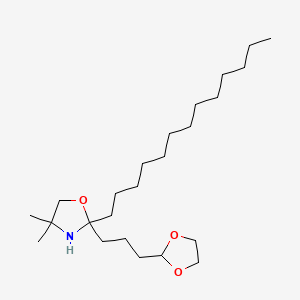
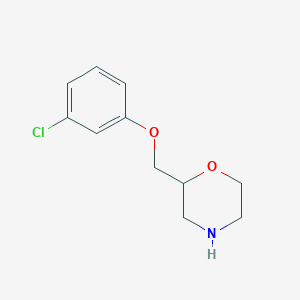
![(2S,4R)-2-[[[(2S)-2-amino-2-phenylacetyl]amino]methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid](/img/structure/B13864493.png)

